

# An In-depth Technical Guide to the Molecular Structure and Properties of Antide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antide

Cat. No.: B053475

[Get Quote](#)

**Antide** is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). It is a "third generation" GnRH antagonist designed to have high antioviulatory activity and prolonged action with minimal histamine release. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and biological effects, tailored for researchers, scientists, and drug development professionals.

## Molecular Structure and Physicochemical Properties

**Antide** is a chemically modified peptide with a specific amino acid sequence that confers its potent antagonistic activity. Its structure is designed for enhanced stability and receptor binding affinity compared to the native GnRH.

Amino Acid Sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Lys(Nic)-D-Lys(Nic)-Leu-Lys(iPr)-Pro-D-Ala-NH<sub>2</sub>[1][2]

Table 1: Molecular and Physicochemical Properties of **Antide**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C82H108ClN17O14  | [1][3][4] |
| Molecular Weight  | 1591.3 g/mol   | [3][4]    |
| CAS Number        | 112568-12-4  | [3][5]    |
| Appearance        | Sterile Filtered White<br>lyophilized (freeze-dried)<br>powder   | [1]       |
| Purity            | >98.0% (as determined by RP-<br>HPLC)  | [1]       |
| Solubility        | Recommended to reconstitute<br>in sterile water at 0.1-0.5<br>mg/ml. Also soluble in DMSO<br>and Ethanol.          | [1][6]    |
| Storage           | Lyophilized Antide should be<br>stored desiccated below<br>-18°C. It is stable for 3 weeks<br>at room temperature. | [1]       |

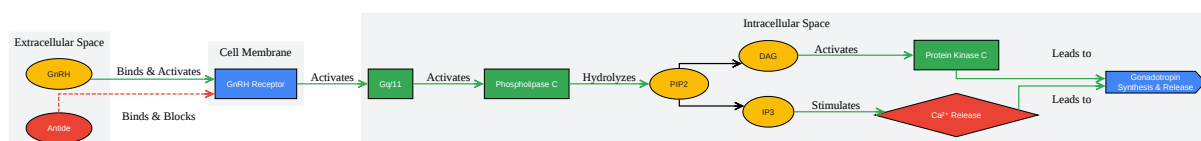
## Mechanism of Action: GnRH Receptor Antagonism

**Antide** functions as a direct competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on the pituitary gonadotrope cells.[7] By binding to these receptors, **Antide** blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]

This antagonistic action is specific to GnRH-stimulated gonadotropin secretion, as **Antide** has no effect on K<sup>+</sup>-stimulated LH secretion.[7] Studies have shown that **Antide** does not possess any agonistic activity.[7] The inhibition of LH and FSH secretion leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen.

## Signaling Pathway

The binding of **Antide** to the GnRH receptor competitively inhibits the Gq/11 protein-coupled signaling cascade that is normally initiated by GnRH. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are essential for gonadotropin synthesis and release, are inhibited.



[Click to download full resolution via product page](#)

**Caption:** Antide's competitive antagonism of the GnRH receptor signaling pathway.

## Biological Activity and Efficacy

**Antide** has demonstrated potent and prolonged biological activity both in vitro and in vivo.

### In Vitro Studies

In vitro studies using dispersed rat pituitary cells have shown that **Antide** effectively inhibits GnRH-stimulated LH and FSH secretion in a dose- and time-dependent manner.[7] It has no effect on basal gonadotropin secretion.[7]

Table 2: In Vitro Efficacy of **Antide**

| Parameter                           | Value        | Conditions                                 | Reference |
|-------------------------------------|--------------|--|-----------|
| ED50 (GnRH-stimulated LH secretion) | $10^{-7}$ M  | Simultaneous incubation with GnRH          | [7]       |
| ED50 (GnRH-stimulated LH secretion) | $10^{-10}$ M | 48-hour preincubation before GnRH exposure | [7]       |
| Maximal Effect                      | $10^{-6}$ M  | Simultaneous incubation with GnRH          | [7]       |
| Maximal Effect                      | $10^{-8}$ M  | After 48-hour preincubation                | [7]       |

These studies also confirmed that the inhibition is reversible, with full recovery of GnRH responsiveness occurring within 4 hours after the removal of **Antide**.[\[7\]](#)

## In Vivo Studies

In vivo studies in various animal models, including rats and cynomolgus monkeys, have confirmed the potent and long-lasting effects of **Antide**. A single high-dose injection in primates can lead to a prolonged and reversible inhibition of pituitary gonadotropin secretion for several weeks.[\[7\]](#)

Table 3: In Vivo Effects of **Antide** in Animal Models

| Animal Model                | Dosage                                   | Effects  | Reference |
|-----------------------------|--|--|-----------|
| Adult Male Rats             | 1, 3, 6, 10, and 15 mg/kg (subcutaneous) | Dose-dependent inhibition of serum LH and testosterone.<br>Reduction in weights of testes, prostates, and seminal vesicles.<br>Long-lasting castration-like effects at higher doses. | [3]       |
| Cynomolgus Monkeys          | 15 mg/kg                                 | Prolonged inhibitory effect on pituitary-testicular function for 2-3 weeks.  | [3]       |
| Group-living Rhesus Monkeys | Not specified                            | Suppression of pituitary-testicular function and sexual behavior.  | [9]       |

## Experimental Protocols

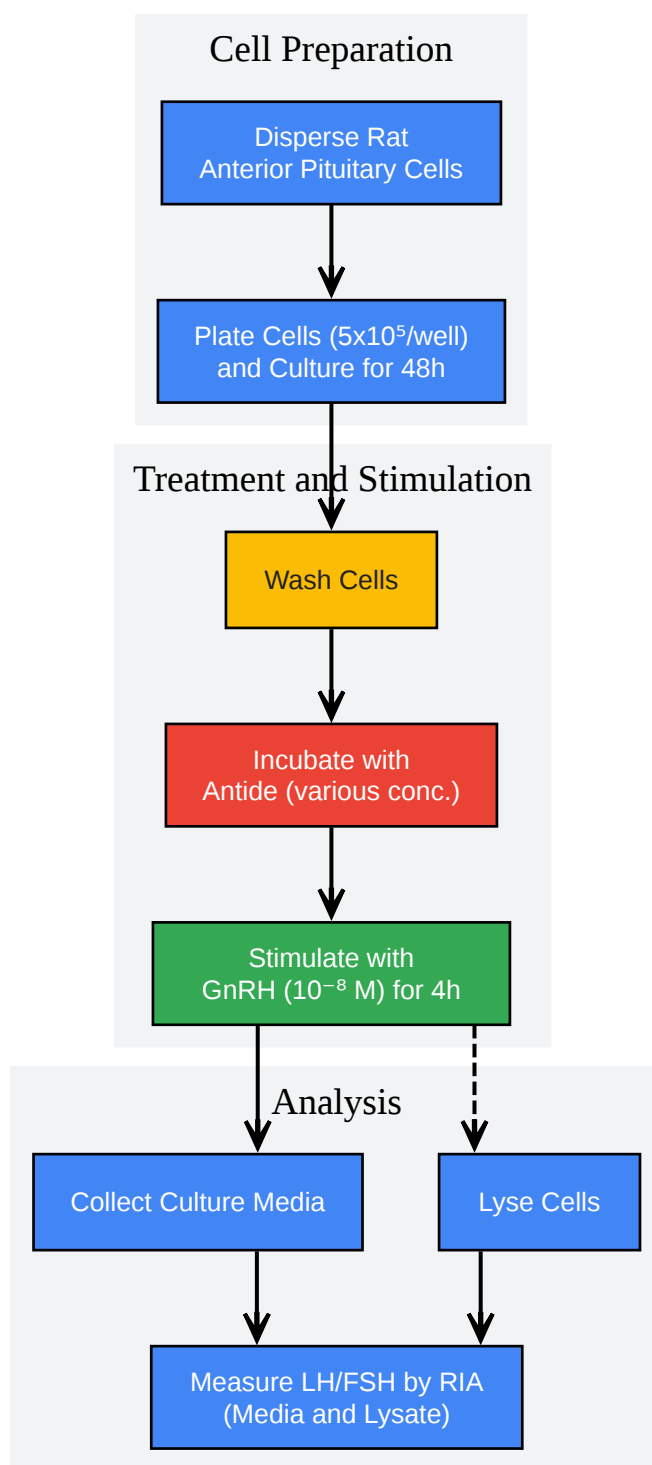
### In Vitro Pituitary Cell Culture and Hormone Assays

Objective: To determine the effect of **Antide** on basal and GnRH-stimulated gonadotropin secretion.

Methodology:

- Cell Preparation: Anterior pituitary glands are collected from adult female rats and dispersed into single cells using enzymatic digestion.
- Cell Culture: The dispersed cells are plated in culture wells (e.g.,  $5 \times 10^5$  cells/well) and maintained in a suitable culture medium for 48 hours to allow for attachment.[7]
- Treatment: The cells are washed and then incubated with increasing concentrations of **Antide** (e.g.,  $10^{-12}$  to  $10^{-6}$  M) for various durations (e.g., up to 48 hours).[7]

- Stimulation: Following the pre-incubation with **Antide**, cells are exposed to a fixed concentration of GnRH (e.g.,  $1 \times 10^{-8}$  M) for a defined period (e.g., 4 hours).[\[7\]](#)
- Sample Collection: The culture media is collected to measure secreted gonadotropins. The cells are lysed to determine intracellular hormone content.
- Hormone Measurement: LH and FSH levels in the media and cell lysates are quantified using radioimmunoassay (RIA).[\[7\]](#)



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for in vitro evaluation of **Antide**'s effect on gonadotropin secretion.

## Radioligand Binding Assay

Objective: To determine the binding affinity of **Antide** to the GnRH receptor.

Methodology:

- **Receptor Preparation:** A crude membrane fraction containing GnRH receptors is prepared from rat pituitary homogenates.
- **Radioligand:** A radioiodinated analog of **Antide** (e.g.,  $^{125}\text{I}$ -labeled [D-Tyr<sup>0</sup>]**Antide**) or a known GnRH agonist/antagonist is used.[\[10\]](#)
- **Binding Reaction:** The pituitary membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled **Antide**.
- **Separation:** The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
- **Quantification:** The radioactivity of the bound fraction is measured using a gamma counter.
- **Data Analysis:** The data is analyzed to determine the inhibition constant ( $K_i$ ) or the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of **Antide**, which are measures of its binding affinity. The affinity constant ( $K_a$ ) can also be determined.[\[10\]](#)

## Conclusion

**Antide** is a well-characterized, potent, and long-acting GnRH antagonist. Its direct competitive mechanism of action at the pituitary GnRH receptor effectively and reversibly suppresses gonadotropin secretion. The detailed understanding of its molecular structure and properties, as outlined in this guide, provides a solid foundation for its application in research and potential therapeutic development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antide Antigen Protein | Antide Acetate Hormone | ProSpec [prospecbio.com]
- 2. Antide and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Antide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053475#antide-molecular-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)